3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione
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Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds like this one are able to cross cellular membranes . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of the urease enzyme . This inhibition disrupts the urea cycle, leading to a decrease in pH . This can have a significant impact on the survival of certain bacteria, making the compound potentially useful in the treatment of infections caused by these bacteria .
Biochemical Analysis
Biochemical Properties
3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as urease . The interaction between this compound and urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties and interactions with other biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can disrupt DNA replication processes, leading to the inhibition of cell proliferation . This effect is particularly significant in cancer cells, where the compound’s ability to interfere with DNA replication can result in reduced tumor growth. Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and DNA, altering their structure and function. For instance, its interaction with urease involves binding to the enzyme’s active site, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby modulating various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . The degradation products of this compound can also have biological activity, which may contribute to its overall effects on cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and anti-proliferative activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . The threshold dose at which these adverse effects occur is an important consideration for the potential therapeutic use of this compound. Animal studies have provided valuable insights into the dosage-dependent effects of this compound, highlighting the need for careful dose optimization in future applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can affect the overall metabolic flux and metabolite levels in cells and tissues. Additionally, the compound’s interaction with metal ions can influence its participation in redox reactions and other metabolic processes . Understanding the metabolic pathways involving this compound is crucial for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and extracellular matrix components . These factors play a critical role in determining the compound’s bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole derivatives .
Scientific Research Applications
3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione.
1,3,4-Thiadiazole derivatives: Compounds with similar structures and biological activities.
Thiazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its combination of the thiadiazole and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S2/c8-6-10-9-4(15-6)1-2-11-5(12)3-14-7(11)13/h1-3H2,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABYBDNKVIOKHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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